![molecular formula C18H17NO5 B4736905 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4736905.png)
1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Overview
Description
1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, also known as EMFP, is a heterocyclic compound that has been of interest to researchers due to its potential biological activity. This molecule is a derivative of furo[3,4-c]pyridine, which is a fused ring system that has been found in various bioactive compounds. EMFP has been synthesized using different methods, and its biological activity has been studied in various contexts.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is not fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in cell growth and survival. 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in regulating cell growth and differentiation. It has also been suggested that 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione may interfere with DNA synthesis or repair, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has also been shown to inhibit the activity of specific enzymes, including protein kinases and topoisomerases, which are involved in DNA replication and repair. In addition, 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in lab experiments is its potential biological activity, which makes it a promising lead compound for the development of new drugs. However, one limitation is that the synthesis of 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can be challenging and may require the use of specialized equipment and reagents. In addition, the mechanism of action of 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is not fully understood, which makes it difficult to design experiments to study its activity.
Future Directions
There are several future directions for research on 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, including the identification of its molecular targets and the development of more efficient synthetic methods. In addition, further studies are needed to determine the optimal dosage and administration of 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione for its potential use as a therapeutic agent. Finally, more studies are needed to determine the safety and toxicity of 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, particularly in vivo, before it can be considered for clinical use.
Scientific Research Applications
1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has been studied for its potential biological activity, including its ability to inhibit the growth of cancer cells. In one study, 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Other studies have shown that 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can inhibit the growth of other cancer cell lines, including lung, liver, and colon cancer cells. 1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has also been studied for its potential antibacterial and antifungal activity.
properties
IUPAC Name |
(1E)-1-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-4-23-13-6-5-11(9-15(13)22-3)8-14-12-7-10(2)19-17(20)16(12)18(21)24-14/h5-9H,4H2,1-3H3,(H,19,20)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXJOTRSOMUXDA-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=C(C(=O)NC(=C3)C)C(=O)O2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C3=C(C(=O)NC(=C3)C)C(=O)O2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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